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molecular formula C13H15N3 B8701033 (2-Pyridin-3-ylethyl)pyridin-4-ylmethylamine

(2-Pyridin-3-ylethyl)pyridin-4-ylmethylamine

Cat. No. B8701033
M. Wt: 213.28 g/mol
InChI Key: STDVKTXWYWIJFN-UHFFFAOYSA-N
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Patent
US08664217B2

Procedure details

4-Pyridinecarbaldehyde (5.36 g, 50 mmol) and 3-(2-aminoethyl)pyridine (6.5 ml, 50 mmol) were added to methanol (100 ml), and stirred at room temperature for 7 hours. The resulting mixture was cooled to 0° C. Sodium borohydride (2.8 g, 74 mmol) was added to the mixture, and stirred at 0° C. for 1 hour. Water was then added to the reaction mixture to distill the methanol off under reduced pressure. The residue was extracted with dichloromethane. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate:methanol=95:5→85:5). The purified product was concentrated under reduced pressure to thereby obtain 10.03 g (yield: 94%) of (2-pyridin-3-ylethyl)pyridin-4-ylmethylamine as a colorless oil.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[NH2:9][CH2:10][CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1.CO.[BH4-].[Na+]>O>[N:14]1[CH:15]=[CH:16][CH:17]=[C:12]([CH2:11][CH2:10][NH:9][CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.36 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
6.5 mL
Type
reactant
Smiles
NCCC=1C=NC=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0° C
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
to distill the methanol off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by basic silica gel column chromatography (ethyl acetate:methanol=95:5→85:5)
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCNCC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.03 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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